n-boc-n'-methylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(methylcarbamothioyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(12)8-4/h1-4H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLNTOSPDZMJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726911 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887913-52-2 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(methylcarbamothioyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Boc N Methylthiourea
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to N-Boc-N'-methylthiourea, often involving one-pot reactions or large-scale preparation protocols.
One-Step Synthesis and Large-Scale Preparation Protocols
A one-step synthesis for this compound has been developed, which is also suitable for large-scale production. researchgate.nettandfonline.com This approach provides a convenient and efficient method for obtaining the target compound. While specific details of a one-step synthesis for this compound are not extensively documented in the provided results, the synthesis of related thiourea (B124793) derivatives often involves the direct reaction of an amine with an isothiocyanate. orgsyn.org For large-scale applications, methods that allow for the synthesis of key intermediates, such as 5-arylpyrrole-2-carboxylic acids, on a gram scale without chromatographic purification have been reported, highlighting the potential for scalable thiourea synthesis. researchgate.net
Reactions Involving Methyl Isothiocyanate and Protected Amine Equivalents
The reaction between methyl isothiocyanate and a protected amine is a fundamental approach to synthesizing N-substituted thioureas. orgsyn.org In this method, an amine bearing a suitable protecting group, such as the Boc group, is reacted with methyl isothiocyanate. This reaction is a general method for preparing various alkyl thioureas. orgsyn.org The use of masked isothiocyanates, like thiocarbamoyl benzotriazoles, has also been explored as a stable and easy-to-handle alternative to isothiocyanates for the synthesis of monosubstituted thioureas. rsc.org
Protecting Group Strategies in Thiourea Synthesis
Protecting group strategies are crucial in the synthesis of complex molecules like this compound to ensure chemoselectivity and avoid unwanted side reactions.
Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc) for N-Protection of Amine Precursors
Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent for the N-protection of amines. tandfonline.comgsconlinepress.comorganic-chemistry.org This protection is essential when synthesizing thioureas from amine precursors to control the reactivity of the amino group. gsconlinepress.com The Boc group is stable under many reaction conditions but can be removed when necessary, making it a versatile protecting group in multi-step syntheses. organic-chemistry.org For instance, in the synthesis of N,N''-bis-tert-butoxycarbonylthiourea, thiourea is reacted with di-tert-butyl dicarbonate in the presence of a base like sodium hydride. tandfonline.com
| Reagent | Conditions | Product | Yield | Reference |
| Thiourea, Di-tert-butyl dicarbonate, Sodium Hydride | Tetrahydrofuran, 0°C to room temperature | N,N''-Bis-tert-butoxycarbonylthiourea | 96% | tandfonline.com |
| 3-chloroaniline, Di-tert-butyl dicarbonate | Not specified | Boc-protected 3-chloroaniline | Not specified | gsconlinepress.com |
Chemoselective N-Boc Protection Techniques and Catalyst Systems for Related Thioureas
Chemoselective N-Boc protection allows for the specific protection of one amino group in the presence of other functional groups. Various catalyst systems have been developed to achieve this selectivity. For example, thiourea itself can act as a catalyst for the mono-N-Boc protection of amines using Boc₂O through hydrogen bond activation. researchgate.net Other catalysts, such as guanidine (B92328) hydrochloride and protic ionic liquids, have also been employed for efficient and chemoselective N-Boc protection of amines and amino acids. researchgate.netresearchgate.net These methods often proceed under mild conditions and tolerate a variety of functional groups. researchgate.netresearchgate.net The use of di-tert-butyl dicarbonate with a catalytic amount of DMAP or DABCO is an effective method for converting amines to isothiocyanates, which are key precursors for thioureas. kiku.dkcbijournal.com This process is often clean, with volatile byproducts that are easily removed. kiku.dk
Purification and Isolation Techniques for this compound
After synthesis, purification and isolation are critical steps to obtain the desired compound in high purity. Common techniques include extraction, crystallization, and chromatography.
For N,N''-bis-tert-butoxycarbonylthiourea, a related compound, the workup involves quenching the reaction with saturated sodium bicarbonate solution, followed by extraction with ethyl acetate (B1210297). The combined organic layers are then dried and concentrated to yield the product as a solid that can be used without further purification. tandfonline.com In other cases, column chromatography is used to purify Boc-protected intermediates. researchgate.net For water-soluble zwitterionic compounds, a TMSI-mediated deprotection and direct isolation method has been developed, which allows for the isolation of the product by simple filtration in high yield and purity. lookchem.comnih.gov The choice of purification method depends on the physical and chemical properties of the target compound and any impurities present.
| Compound | Purification Method | Details | Reference |
| N,N''-Bis-tert-butoxycarbonylthiourea | Extraction and concentration | Quenched with NaHCO₃, extracted with ethyl acetate, dried, and concentrated. | tandfonline.com |
| Mono-N-Boc protected derivative (NH₂-Ph-NH-BOC) | Column chromatography | To remove the di-N-BOC side product. | researchgate.net |
| Zwitterionic compounds (e.g., MK-7655, peptides) | TMSI-mediated deprotection and filtration | Deprotection with TMSI followed by direct isolation via filtration. | lookchem.comnih.gov |
Chromatographic Purification Methods
Chromatographic techniques are essential for the purification of this compound, particularly for removing closely related impurities. Flash column chromatography using silica (B1680970) gel is a commonly employed method. The choice of eluent system is critical for achieving optimal separation.
Researchers have successfully utilized various solvent systems for the purification of Boc-protected compounds, which can be adapted for this compound. For instance, in the purification of related Boc-protected amino acids and peptides, gradients of ethyl acetate in petroleum ether or dichloromethane (B109758) in methanol (B129727) have proven effective. For basic amine compounds, which share some characteristics with thioureas, the addition of a small amount of a competing amine like triethylamine (B128534) to the mobile phase can prevent peak tailing and improve separation on silica gel. In some cases, specialized techniques such as chiral preparative HPLC have been used for the separation of closely related stereoisomers of similar compounds, employing gradients of acetonitrile (B52724) in aqueous phosphoric acid.
The selection of the appropriate chromatographic conditions is guided by preliminary analysis using thin-layer chromatography (TLC) to determine the optimal solvent system for separation.
Table 1: Exemplary Chromatographic Conditions for Purification of Boc-Protected Compounds
| Stationary Phase | Mobile Phase / Eluent System | Compound Type |
| Silica Gel | Dichloromethane : Methanol (98:2) | Boc-protected dipeptide |
| Silica Gel | Ethyl Acetate / Petroleum Ether (1:2 to 1:3) | N-Boc substituted tetramic acid derivative |
| Silica Gel | Acetone / n-Hexane (gradient) | N-Boc-piperidinyl-1H-pyrazole-4-carboxylate |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | Basic tricyclic organic amines |
| Reversed-phase C18 | Acetonitrile / Water with 0.1% Triethylamine | Basic organic amines |
This table presents examples of chromatographic conditions used for compounds structurally related to this compound and may serve as a starting point for method development.
Recrystallization Procedures
Recrystallization is a powerful and economical technique for the large-scale purification of this compound, yielding a product of high crystalline purity. The success of this method hinges on the selection of a suitable solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
For thiourea derivatives, various polar and non-polar solvents have been explored. For example, N-(3-aminophenyl)-N'-methyl thiourea has been recrystallized from ethyl alcohol. In other instances, a combination of a solvent in which the compound is soluble (like methanol or diethyl ether) and an anti-solvent in which it is insoluble (like petroleum ether or diethyl ether) is used to induce crystallization. The process generally involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 2: Solvents Investigated for Recrystallization of Thiourea Derivatives
| Compound | Recrystallization Solvent(s) |
| N-(3-aminophenyl)-N'-methyl thiourea | Ethyl alcohol |
| Methylthiourea | Anhydrous ethanol |
| General Boc-protected compounds | Methanol / Diethyl ether |
| General polar compounds | Diethyl ether / Petroleum ether |
This table provides examples of solvents used for the recrystallization of related thiourea compounds, offering potential solvent systems for this compound.
While detailed experimental procedures for the purification of this compound are present in the scientific literature, specifically in the paper "One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N′-methylthiourea on a Large Scale", access to the full text can be limited. The information presented here is based on established principles and examples from closely related compounds.
Reactivity and Chemical Transformations of N Boc N Methylthiourea
Deprotection Strategies of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The removal of the Boc group from N-Boc-N'-methylthiourea is a critical step in many synthetic pathways, enabling the unmasking of the reactive amine functionality for subsequent reactions.
Acid-Mediated N-Boc Deprotection
The most common method for the deprotection of the N-Boc group is through acid-mediated cleavage. organic-chemistry.org This process typically involves treating the N-Boc protected compound with a strong acid, which protonates the carbamate (B1207046) and facilitates the release of the free amine, along with the byproducts isobutylene (B52900) and carbon dioxide. A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups present in the molecule. semanticscholar.org
Commonly used acids for N-Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol (B129727). researchgate.net The reaction conditions are generally mild and proceed at room temperature. The selection of the acid and solvent system is crucial to ensure efficient deprotection while minimizing potential side reactions.
For N-Boc protected thioureas, the general conditions for acid-mediated deprotection are applicable. The following table summarizes typical conditions found in the literature for the deprotection of various N-Boc protected amines, which can be extrapolated for this compound.
| N-Boc Substrate | Acidic Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| N-Boc-amines (general) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 h | >70 |
| N-Boc-amines (general) | HCl | Dioxane/Methanol | Room Temperature | - | - |
| Structurally diverse N-Boc-amines | Oxalyl chloride | Methanol | Room Temperature | 1-4 h | up to 90 |
| N-Boc amino acid derivatives | p-Toluenesulfonic acid (pTSA) in DES | Choline chloride/pTSA | Room Temperature | ~25 min | 63-68 |
Implications of Deprotection in Downstream Synthesis
The successful deprotection of this compound is pivotal for its application in multi-step syntheses. sigmaaldrich.com The resulting N-methylthiourea contains a free amino group, which is a nucleophilic site available for a variety of subsequent chemical transformations. This unmasked intermediate can be readily utilized in the synthesis of more complex molecules, such as substituted thioureas and heterocyclic compounds.
Reactions as a Synthetic Building Block
Once the N-Boc group is in place or after its removal, this compound and its deprotected form can participate in various reactions to generate a diverse range of compounds.
Formation of Substituted Thiocarbamide Derivatives
N,N'-disubstituted thioureas are valuable compounds in organic synthesis. While direct synthesis from amines and isothiocyanates is common, the use of protected thioureas as thioacylating agents offers an alternative route. N,N'-di-Boc-substituted thiourea (B124793), a related compound, has been demonstrated to be an effective and mild thioacylating agent for the synthesis of thiocarbonyl compounds, including substituted thioureas. organic-chemistry.orgresearchgate.net
This methodology involves the activation of the di-Boc-thiourea with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base such as sodium hydride (NaH). The activated intermediate then readily reacts with primary and cyclic amines to furnish the corresponding disubstituted thioureas in excellent yields. researchgate.net This approach is notable for its mild reaction conditions and tolerance of various functional groups. A similar reactivity can be anticipated for this compound, allowing for the synthesis of a range of N-methyl-N'-substituted thiocarbamides.
| Amine Substrate | Activating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Primary Amines | Trifluoroacetic anhydride (TFAA) | NaH | THF | 0 °C to RT | 78-94 |
| Cyclic Amines | Trifluoroacetic anhydride (TFAA) | NaH | THF | 0 °C to RT | Excellent |
Preparation of Heterocyclic Compounds
Thiourea and its derivatives are important precursors for the synthesis of a wide variety of heterocyclic compounds. The deprotected N-methylthiourea, derived from this compound, can serve as a key intermediate in the construction of these ring systems.
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. sbq.org.br A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.br The deprotected N-methylthiourea can be considered a substituted thiosemicarbazide and is thus a potential precursor for 2-(methylamino)-5-substituted-1,3,4-thiadiazoles.
The synthesis typically proceeds by reacting the thiosemicarbazide derivative with a carboxylic acid or its derivative, followed by cyclization, often under acidic conditions. nih.gov For example, the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent such as polyphosphate ester (PPE) can lead to the formation of the corresponding 2-amino-1,3,4-thiadiazole. nih.gov This one-pot reaction proceeds through the initial acylation of the thiosemicarbazide followed by cyclodehydration.
While direct synthesis from this compound has not been explicitly detailed, a plausible pathway would involve the initial deprotection of the Boc group, followed by reaction with a suitable carboxylic acid and cyclizing agent to yield the desired thiadiazole derivative. The specific reaction conditions would need to be optimized for the N-methylthiourea substrate.
Role in the Synthesis of Thiazole-Containing Structures
The primary application of this compound in synthetic organic chemistry is as a key building block in the construction of 2-aminothiazole (B372263) derivatives. The most prominent method for this transformation is the Hantzsch thiazole (B1198619) synthesis, a well-established reaction that involves the condensation of a thiourea with an α-haloketone. nih.govbepls.com In this reaction, this compound serves as the thiourea component, providing the N-C-S backbone required for the formation of the thiazole ring.
The general reaction proceeds via the nucleophilic attack of the sulfur atom of this compound on the electrophilic carbon of the α-haloketone. This initial step forms an S-alkylated isothiourea intermediate. Subsequent intramolecular cyclization occurs through the condensation of one of the nitrogen atoms with the ketone's carbonyl group, followed by a dehydration step to yield the aromatic thiazole ring. researchgate.netnih.gov The resulting product is a 2-(N-Boc-N-methylamino)-4-substituted-thiazole. The Boc group can then be easily removed under mild acidic conditions, providing access to the corresponding secondary amine. nih.gov
The versatility of the Hantzsch synthesis allows for the creation of a diverse library of thiazole derivatives by simply varying the substitution pattern on the α-haloketone starting material. nih.gov
Table 1: Representative Thiazole Structures Synthesized from this compound and α-Haloketones via Hantzsch Condensation This table illustrates the expected products based on the established Hantzsch thiazole synthesis mechanism.
| α-Haloketone Substrate | Resulting Thiazole Product |
|---|---|
| 2-Bromoacetophenone | tert-Butyl methyl(4-phenylthiazol-2-yl)carbamate |
| Ethyl bromopyruvate | Ethyl 2-(tert-butoxycarbonyl(methyl)amino)thiazole-4-carboxylate |
| 3-Bromopentan-2,4-dione | tert-Butyl (4-acetyl-5-methylthiazol-2-yl)(methyl)carbamate |
| 2-Bromo-1-(pyridin-2-yl)ethan-1-one | tert-Butyl methyl(4-(pyridin-2-yl)thiazol-2-yl)carbamate |
Nucleophilic Reactivity Studies
The chemical reactivity of this compound is dominated by the nucleophilic character of its heteroatoms. The molecule contains three potential nucleophilic centers: the sulfur atom and the two distinct nitrogen atoms. The sulfur atom is generally considered the most nucleophilic center in thiourea derivatives, readily reacting with soft electrophiles. nih.gov The reactivity of the nitrogen atoms is modulated by their substituents. The methyl-substituted nitrogen behaves as a typical secondary amine within a thiourea framework, while the Boc-protected nitrogen's nucleophilicity is significantly diminished due to the electron-withdrawing nature of the Boc group. However, the N-H proton on the Boc-substituted nitrogen can be removed by a strong base, generating a highly nucleophilic anion. nih.govgoogle.com
Reactions with Electrophilic Centers
This compound reacts with a range of electrophiles, with the site of attack depending on the nature of the electrophile and the reaction conditions.
S-Alkylation: The sulfur atom readily attacks carbon-based electrophiles, such as alkyl halides. This reaction is the foundational step of the Hantzsch thiazole synthesis, leading to the formation of an isothiouronium salt intermediate. nih.gov This S-alkylation activates the molecule for subsequent cyclization reactions.
N-Alkylation and N-Acylation: While the nitrogen atoms are less nucleophilic than the sulfur, they can react with electrophiles under certain conditions. The N-H proton of the Boc-protected amine can be abstracted by a suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), to form a nitrogen anion. researchgate.netresearchgate.net This anion is a potent nucleophile and can subsequently react with electrophiles like alkyl halides or acyl chlorides. nih.gov This strategy allows for selective functionalization at the Boc-protected nitrogen. Acylation can also be directed to the nitrogen atoms after Boc protection, often yielding clean, mono-acylated products where direct acylation of the unprotected aminothiazole might be problematic. nih.gov
Table 2: Predicted Reactivity of this compound with Various Electrophiles This table outlines the expected reactions based on the known nucleophilicity of thioureas and N-Boc protected amines.
| Electrophile | Nucleophilic Center | Product Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Sulfur | S-Alkyl Isothiouronium Salt |
| Alkyl Halide (with base) | N-Boc Nitrogen | N-Alkyl-N-Boc-N'-methylthiourea |
| Acyl Chloride (e.g., Benzoyl Chloride) | N-Boc Nitrogen (with base) | N-Acyl-N-Boc-N'-methylthiourea |
| α-Haloketone | Sulfur | S-Alkylated Intermediate for Thiazole Synthesis |
Participation in Condensation Reactions
Condensation reactions are central to the utility of this compound, enabling the formation of heterocyclic rings.
The most significant condensation reaction involving this compound is the aforementioned Hantzsch thiazole synthesis. nih.govresearchgate.net This process can be described as a tandem nucleophilic substitution and condensation-dehydration sequence. The initial S-alkylation is followed by an intramolecular condensation where a nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic 2-(methylamino)thiazole ring, which remains protected by the Boc group. scribd.com
Beyond the classic Hantzsch synthesis with α-haloketones, thiourea derivatives can also undergo condensation with other carbonyl compounds. For instance, reactions with ketones in the presence of an acid and an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) can afford thiazole derivatives, avoiding the need for pre-functionalized α-haloketones. rsc.orgresearchgate.net this compound is expected to participate in analogous transformations, broadening its applicability in heterocyclic synthesis.
Table 3: Hantzsch Condensation Reaction Parameters This table provides generalized conditions for the synthesis of thiazoles using this compound, based on analogous reactions.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| This compound | α-Haloketone | Ethanol, DMF, or Dioxane | Heating (conventional or microwave) | 4-Substituted-2-(N-Boc-N-methylamino)thiazole |
| This compound | Ethyl Bromopyruvate | Dimethoxyethane (DME) | Base (e.g., KHCO₃), followed by dehydrating agent | Ethyl 2-(N-Boc-N-methylamino)thiazole-4-carboxylate |
| This compound | Ketone | DMSO | Acid (e.g., HCl, HBr) | 4,5-Disubstituted-2-(N-Boc-N-methylamino)thiazole |
Spectroscopic Characterization Techniques for N Boc N Methylthiourea and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H NMR spectrum of N-Boc-N'-methylthiourea provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. The expected spectrum would feature distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the N-methyl group, and the N-H protons of the thiourea (B124793) and carbamate (B1207046) moieties.
Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet. This signal is a characteristic feature of the Boc protecting group and typically resonates in the upfield region of the spectrum, around δ 1.5 ppm. bldpharm.com The high intensity of this peak is due to the presence of nine chemically equivalent protons.
N-Methyl Protons (-NHCH₃): The three protons of the methyl group attached to the thiourea nitrogen are expected to appear as a doublet. This splitting arises from scalar coupling with the adjacent N-H proton. The chemical shift for these protons is anticipated to be in the range of δ 2.5-3.0 ppm.
N-H Protons (-NH-): The spectrum is expected to show two distinct signals for the two N-H protons, which are in different chemical environments (one adjacent to the Boc group, one adjacent to the methyl group). These signals are often broad due to quadrupole effects of the nitrogen atom and potential chemical exchange. researchgate.net Their chemical shifts are concentration and solvent-dependent but are typically found in the downfield region of the spectrum.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Boc (-C(CH₃)₃) | ~1.5 | Singlet (s) | 9H |
| N-Methyl (-CH₃) | ~2.8 | Doublet (d) | 3H |
| Boc-NH- | Variable (broad) | Singlet (br s) | 1H |
| Methyl-NH- | Variable (broad) | Singlet (br s) | 1H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Thione Carbon (C=S): The carbon atom of the thiocarbonyl group is the most deshielded carbon in the molecule due to the low electronegativity of sulfur and resonance effects. Its signal is expected to appear significantly downfield, typically in the range of δ 180-190 ppm.
Carbamate Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is also deshielded and is expected to resonate in the region of δ 150-155 ppm. researchgate.net
Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group typically appears around δ 80-85 ppm.
Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group are shielded and will produce a single, intense signal around δ 28 ppm.
N-Methyl Carbon (-NHCH₃): The carbon of the N-methyl group is expected to appear in the range of δ 30-35 ppm.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thione (C=S) | ~185 |
| Carbonyl (Boc, C=O) | ~153 |
| Quaternary (Boc, -C(CH₃)₃) | ~83 |
| N-Methyl (-CH₃) | ~32 |
| Methyl (Boc, -C(CH₃)₃) | ~28 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak between the N-H proton of the methyl-thiourea moiety and the protons of the N-methyl group, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. An HSQC spectrum would show cross-peaks connecting the N-methyl proton signal to the N-methyl carbon signal and the Boc methyl proton signal to the Boc methyl carbon signal.
A cross-peak between the Boc methyl protons (¹H) and the carbamate carbonyl carbon (¹³C).
A cross-peak between the Boc methyl protons (¹H) and the quaternary carbon of the Boc group (¹³C).
A cross-peak between the N-methyl protons (¹H) and the thione carbon (¹³C).
A cross-peak between the Boc-NH proton (¹H) and the carbamate carbonyl carbon (¹³C).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
N-H Stretching: The N-H bonds of the carbamate and thiourea groups are expected to show stretching vibrations in the region of 3200-3400 cm⁻¹. These bands can be sharp or broad depending on the extent of hydrogen bonding.
C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the tert-butyl and methyl groups would appear in the 2850-3000 cm⁻¹ range.
C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl (C=O) group in the Boc (carbamate) moiety is expected around 1700-1725 cm⁻¹. nih.gov
N-H Bending: The bending vibration for the N-H groups typically appears in the 1500-1600 cm⁻¹ region.
C=S Stretching: The thiocarbonyl (C=S) or "thione" group gives rise to a weaker absorption band compared to a carbonyl group. This band is typically found in the 1200-1250 cm⁻¹ region.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide/Thiourea) | Stretch | 3200-3400 | Medium |
| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong |
| C=O (Carbamate) | Stretch | 1700-1725 | Strong |
| N-H | Bend | 1500-1600 | Medium |
| C=S (Thione) | Stretch | 1200-1250 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₇H₁₄N₂O₂S), the exact molecular weight is 190.0776 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 190. A key feature in the mass spectra of N-Boc protected compounds is the characteristic fragmentation of the Boc group. nih.gov
Common fragmentation pathways include:
Loss of isobutylene (B52900): A primary fragmentation involves the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a prominent fragment ion at [M - 56]⁺. doaj.org
Loss of the tert-butyl radical: Cleavage of the C-O bond can result in the loss of a tert-butyl radical (•C(CH₃)₃), giving a fragment at [M - 57]⁺.
Loss of the entire Boc group: Fragmentation can also lead to the loss of the entire Boc group (C₅H₉O₂) as a radical, resulting in a fragment at [M - 101]⁺, corresponding to protonated methylthiourea.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 190 | [M]⁺ | - |
| 134 | [M - C₄H₈]⁺ | Isobutylene |
| 133 | [M - C₄H₉]⁺ | tert-butyl radical |
| 90 | [M - C₅H₈O₂]⁺ | Boc group minus H |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its purity and identity.
For this compound, with the molecular formula C₇H₁₄N₂O₂S and a molecular weight of 190.26 g/mol , the theoretical elemental composition can be calculated. Experimental results from a purified sample should align closely with these theoretical values, typically within a ±0.4% margin, to confirm the compound's stoichiometry.
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 44.18 |
| Hydrogen (H) | 7.41 |
| Nitrogen (N) | 14.72 |
| Sulfur (S) | 16.85 |
| Oxygen (O) | 16.82 |
Computational and Theoretical Investigations of N Boc N Methylthiourea
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and geometry of molecules. These methods offer a detailed picture of bonding, orbital energies, and other fundamental chemical properties.
Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency.
| Illustrative Predicted Geometric Parameters for N-Boc-N'-methylthiourea | |
|---|---|
| Parameter | Predicted Value (DFT) |
| Bond Lengths (Å) | |
| C=S | 1.68 |
| N-C(S) | 1.38 |
| N-C(Boc) | 1.45 |
| C=O | 1.22 |
| Bond Angles (°) | |
| N-C-S | 120 |
| C-N-C | 125 |
| O-C-N | 123 |
| Dihedral Angles (°) | |
| C(S)-N-C(Boc)-O | 180 |
Beyond molecular geometry, DFT is used to explore the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uantwerpen.be The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. uantwerpen.be The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.comresearchgate.netchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. wuxibiology.com
| Illustrative Predicted Electronic Properties for this compound | |
|---|---|
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements called conformations. libretexts.org Conformational analysis is the study of the energies of these different conformations to identify the most stable forms, or energy minima. libretexts.org This is typically achieved by systematically rotating specific bonds and calculating the corresponding energy at each step, generating a potential energy surface.
For this compound, key rotations would be around the N-C(S) and N-C(Boc) bonds. The resulting potential energy surface would reveal the low-energy conformations, which are the ones the molecule is most likely to adopt. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity. Theoretical studies on similar molecules, such as N-acylhydrazones and N-hydroxyurea, have demonstrated the power of conformational analysis in determining the most stable geometries in the gas phase. nih.govresearchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. acs.org
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.
These simulations can provide valuable insights into:
Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and properties.
Conformational Flexibility: The range of conformations the molecule explores at a given temperature and the transitions between them.
Intermolecular Interactions: If other molecules are present in the simulation, MD can model how this compound interacts with them. This is particularly relevant for understanding its behavior in complex biological systems.
While specific MD simulations for this compound are not detailed in the available literature, studies on other thiourea (B124793) derivatives have successfully used this technique to investigate their interactions with biological targets like proteins. acs.orgnih.govrsc.orgacs.orgrsc.org
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
DFT calculations are a common tool for predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra. d-nb.inforesearchgate.netnih.gov
IR Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. rsc.orgnih.gov The predicted frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.
NMR Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. nih.govrsc.orgnih.gov These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. nih.gov Comparing the predicted NMR spectrum with the experimental one can help in assigning the signals to the correct atoms, which is particularly useful for complex molecules. researchgate.net
The accuracy of these predictions depends on the level of theory and basis set used in the calculations. While computational spectroscopy is a powerful tool, it is most effective when used in conjunction with experimental data.
Applications of N Boc N Methylthiourea in Advanced Organic Synthesis
Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
N-Boc-N'-methylthiourea is a valuable precursor for synthesizing molecules with biological relevance, particularly as an intermediate for creating substituted guanidines. The thiourea (B124793) group can be activated and subsequently reacted with amines to form the guanidine (B92328) functional group, which is a common feature in many bioactive natural products and pharmaceutical agents. organic-chemistry.orgresearchgate.net A general method involves the reaction of N-Boc-protected N'-alkyl substituted thioureas with an amine, often in the presence of a desulfurization agent like mercury(II) chloride, to produce asymmetrical N,N'-disubstituted guanidines. researchgate.net This approach provides a pathway to complex guanidine-containing compounds that are otherwise challenging to synthesize. scholaris.ca The Boc-protecting group is advantageous as it reduces the basicity of the resulting guanidine, simplifying purification by standard chromatography techniques. scholaris.ca
Table 1: Representative Amines for Guanylation Reactions This table illustrates the types of amines that can be reacted with activated thiourea precursors like this compound to yield substituted guanidines.
| Amine Type | Example | Product Type |
|---|---|---|
| Primary Alkyl Amine | Cyclohexylamine | N-Alkyl, N'-methyl Guanidine |
| Secondary Cyclic Amine | Tetrahydroisoquinoline | N,N-Dicyclic, N'-methyl Guanidine |
| Primary Aryl Amine | Aniline | N-Aryl, N'-methyl Guanidine |
| Amino Acid Esters | Glycine ethyl ester | Guanidino-acetic acid derivative |
The thiourea framework is a recognized scaffold in the design of enzyme inhibitors. mdpi.com Thiourea derivatives have shown inhibitory activity against various enzymes, including cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. mdpi.com this compound can serve as a starting material for more complex thioureas or for guanidines that are designed to fit into the active sites of specific enzymes. For instance, thelephoric acid, a fungal pigment, has been shown to inhibit prolyl endopeptidase, an enzyme implicated in Alzheimer's disease, highlighting the potential of related scaffolds in enzyme inhibition. The synthesis of isothiourea derivatives, which are valuable in the development of enzyme inhibitors, can be facilitated by reagents structurally related to this compound. chemimpex.com Potent and selective inhibitors of human endothelin-converting enzyme-1 (ECE-1) have been developed from scaffolds that could potentially be accessed through intermediates derived from substituted thioureas. nih.gov
In the broader context of drug discovery, this compound functions as an important intermediate and a versatile building block. fishersci.iethermofisher.com Its structure is amenable to creating libraries of diverse compounds for high-throughput screening. whiterose.ac.uk A key application is in the synthesis of molecular imaging probes. For example, a radiolabeled version, N-(2-[¹⁸F]fluoroethyl)-N'-methylthiourea, has been synthesized for use as a positron emission tomography (PET) imaging agent to study oxidative stress in the brain. nih.gov The ability to incorporate this moiety into larger molecules allows for the systematic modification of a drug candidate's properties, potentially enhancing efficacy or tailoring its pharmacokinetic profile. chemimpex.com The Ugi/de-Boc/cyclization strategy is a powerful method for creating libraries of nitrogen-containing heterocycles, where a Boc-protected amine, similar in principle to the protected amine in this compound, is used in a multi-component reaction followed by deprotection and cyclization. sioc-journal.cn
Catalytic Applications of Thiourea Derivatives (General Context with potential relevance to this compound as a scaffold or precursor)
Thiourea derivatives have emerged as a privileged class of molecules in catalysis, functioning as organocatalysts and as ligands in metal-based systems. mdpi.comthieme-connect.com Their activity stems from the ability of the thiourea group to engage in specific molecular interactions, primarily through hydrogen bonding.
Thioureas are highly effective hydrogen-bond donors, a property that allows them to act as organocatalysts for a wide array of chemical transformations. nih.gov The two N-H protons can form a double hydrogen bond with a substrate, activating it towards nucleophilic attack. scispace.com This mode of action is central to their use in reactions like Michael additions, Diels-Alder reactions, and Pictet-Spengler reactions. nih.govjst.go.jp
Furthermore, computational and experimental studies have revealed that thioureas can also function as Brønsted acids. scispace.comacs.org In some reactions, such as the tetrahydropyranylation of alcohols, the thiourea protonates the substrate, initiating the reaction, rather than simply binding to it. acs.org The presence of substituents on the nitrogen atoms modulates this catalytic activity. While this compound has only one N-H proton available for hydrogen bonding or Brønsted acid catalysis, studies on related N-methylated thioureas confirm that they retain catalytic activity, challenging the notion that a double hydrogen-bond donor is always required. scispace.comacs.org The electron-withdrawing Boc group would further increase the acidity of the remaining N-H proton, potentially enhancing its catalytic power as a Brønsted acid.
The thiourea functional group is an excellent ligand for transition metals. basjsci.edu.iq Coordination typically occurs through the soft sulfur atom, but the nitrogen atoms can also participate, allowing thioureas to act as monodentate or bidentate ligands. basjsci.edu.iqbohrium.com This versatility has led to their use in a variety of metal-catalyzed reactions. thieme-connect.com
Thiourea-derived ligands have been successfully used in complexes with metals such as ruthenium, rhodium, iridium, silver, and gold. bohrium.comrsc.org These complexes have shown catalytic activity and have been explored for applications in medicinal chemistry. bohrium.comksu.edu.tr For instance, thiazolidine-thiourea ligands coordinate to gold and silver, and the resulting silver complexes show enhanced cytotoxic activity against lung cancer cells. rsc.org this compound can be considered a precursor to such ligands. The Boc group could be removed to reveal a primary amine for further functionalization or to alter the ligand's coordination properties. The methyl group, a permanent feature, would influence the steric and electronic environment of the resulting metal complex.
Materials Science Applications (General Context with potential relevance to this compound as a scaffold or precursor)
The properties of thiourea derivatives are also being explored in materials science. chemimpex.com A structurally related compound, N,N'-Bis-Boc-S-methylisothiourea, has been investigated for the creation of advanced materials, including coatings and polymers. chemimpex.com The incorporation of thiourea moieties into polymer backbones can impart specific properties, such as improved chemical resistance or the ability to coordinate with metal ions.
Given this context, this compound represents a potential monomer or functional building block for new materials. After the removal of the acid-labile Boc group, the resulting N-methylthiourea possesses two reactive N-H protons that could be used for polymerization reactions, for instance, with diisocyanates to form poly(thiourea)s. Alternatively, the thiourea group could be grafted onto existing polymer surfaces to introduce new functionalities. The ability of the thiourea group to form strong hydrogen bonds and coordinate with metals suggests that materials derived from this compound could have applications as sensors, adhesives, or specialized coatings.
Structural Characterization and Crystallography of N Boc N Methylthiourea
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional structure of a crystalline compound. uol.deuhu-ciqso.esunimi.it This technique would provide unequivocal data on the molecular conformation, bond parameters, and the packing of molecules in the crystal lattice. At present, no such analysis for N-Boc-N'-methylthiourea has been reported in the searched scientific literature.
Molecular Conformation and Torsion Angles
The molecular conformation of this compound, specifically the arrangement of the tert-butoxycarbonyl (Boc) group relative to the methylthiourea moiety, is determined by the torsion angles around the central C-N and N-C bonds. In related N-acylthiourea compounds, the conformation is often stabilized by intramolecular hydrogen bonds. acs.org For this compound, the key torsion angles would define the planarity of the thiourea (B124793) backbone and the orientation of the bulky Boc group. Without experimental data, specific values for these angles cannot be provided.
Hydrogen Bonding Networks
Thiourea derivatives are well-known for their ability to form robust hydrogen bonding networks, which significantly influence their crystal packing and physical properties. nih.govrsc.org It is anticipated that this compound would exhibit intermolecular hydrogen bonds involving the N-H protons of the thiourea group and the oxygen atom of the carbonyl group or the sulfur atom of the thiocarbonyl group. nih.gov The formation of dimers or extended chains through these interactions is a common feature in the crystal structures of similar compounds. nih.gov The specific geometry and connectivity of these hydrogen bonds, however, remain undetermined.
Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in thiourea derivatives. researchgate.net Different polymorphic forms can exhibit distinct physical properties. A thorough investigation of the crystallization conditions of this compound would be necessary to explore its potential polymorphic behavior. Currently, there are no published studies on the polymorphism of this specific compound.
Biological Activity and Mechanistic Investigations of N Boc N Methylthiourea Derivatives
Antimicrobial Activity
Thiourea (B124793) derivatives are recognized for their broad-spectrum antimicrobial properties. The N-Boc-N'-methylthiourea scaffold has been investigated for its potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Antibacterial Efficacy against Specific Strains
Derivatives of N-acyl thiourea have demonstrated notable antibacterial activity against a range of bacterial strains. The efficacy is often correlated with the nature of the substituents on the thiourea backbone. For instance, certain N-acyl thiourea derivatives bearing heterocyclic rings have shown anti-biofilm activity against Escherichia coli ATCC 25922. mdpi.com Specifically, compounds with benzothiazole and 6-methylpyridine moieties were effective in inhibiting biofilm formation. mdpi.com The minimum inhibitory concentration (MIC) is a key metric used to quantify antibacterial efficacy.
Some pyridazine derivatives that incorporate thiourea moieties have shown potent inhibitory action against Staphylococcus aureus and Escherichia coli. mdpi.com Furthermore, 1-Aroyl-3-arylthioureas have exhibited moderate to potent activity against various bacterial strains, with particular effectiveness against strains of E. coli that are resistant to standard drugs. mdpi.com The presence of a halogen atom on the N-phenyl substituent of the thiourea moiety has been shown to be important for anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com
Naphthalimide–thiourea derivatives have also been synthesized and evaluated for their antibacterial properties. One such derivative, containing a 4-amino-1-Boc-piperidine moiety, demonstrated potent antibacterial activity, with a MIC of 0.03125 μg/mL against certain strains. nih.gov
| Derivative Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| N-acyl thioureas with heterocyclic rings | Escherichia coli ATCC 25922 | Anti-biofilm activity (MBIC of 625 µg/mL for some derivatives) | mdpi.com |
| Pyridazine derivatives with thiourea moieties | Staphylococcus aureus, Escherichia coli | Potent inhibitory activity | mdpi.com |
| 1-Aroyl-3-arylthioureas | E. coli (resistant strains) | Moderate to potent activity | mdpi.com |
| Naphthalimide–thiourea derivative with 4-amino-1-Boc-piperidine | Not specified | Potent antibacterial activity (MIC 0.03125 μg/mL) | nih.gov |
Antifungal Properties
Thiourea derivatives have also been extensively studied for their antifungal activities. The structural features of these compounds play a significant role in their efficacy against various fungal pathogens. For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their antifungal activity against nosocomial strains of Candida auris. nih.gov Among these, the ortho-methylated derivative demonstrated the highest antifungal activity, with a notable inhibitory effect on biofilm growth and microbial adherence. nih.gov
The introduction of fluorine atoms into the structure of benzoylthiourea derivatives has been shown to influence their antifungal effects. dntb.gov.ua Compounds with three fluorine atoms exhibited the most intensive antifungal activity. dntb.gov.ua Similarly, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have demonstrated better antifungal than antibacterial activity, which may be attributed to the increased lipophilicity and enhanced cell penetration due to the fluorine atoms. mdpi.com
Some N-(4-R-phenyl)/benzyl/(2-phenylethyl)-N′-(6-phenylpyridazin-3-yl)thiourea derivatives have shown promising inhibitory activity against Candida sp. mdpi.com Additionally, novel aroyl, thiophenoyl, morpholinoyl, and butanoyl thiourea derivatives containing a thiazole (B1198619) moiety exhibit broad-spectrum antifungal activity. mdpi.com
| Derivative Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Thiourea derivatives of 2-thiophenecarboxylic acid (ortho-methylated) | Candida auris | Highest antifungal activity, inhibition of biofilm growth and adherence | nih.gov |
| Benzoylthiourea derivatives with three fluorine atoms | Not specified | Most intensive antifungal activity | dntb.gov.ua |
| 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas | Not specified | Good antifungal activity | mdpi.com |
| N-(4-R-phenyl)/benzyl/(2-phenylethyl)-N′-(6-phenylpyridazin-3-yl)thioureas | Candida sp. | Promising inhibitory activity | mdpi.com |
| Aroyl, thiophenoyl, morpholinoyl, and butanoyl thiourea derivatives with a thiazole moiety | Not specified | Broad spectrum antifungal activity | mdpi.com |
Anticancer Activity
The potential of thiourea derivatives as anticancer agents has been an active area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and their mechanism of action is a subject of ongoing investigation.
In Vitro Cytotoxicity Assays
A number of N-acyl thiourea derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. For instance, a series of N-naphthoyl thioureas and their derivatives were tested against MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines. nih.gov Many of these derivatives showed significant cytotoxic effects, with some exhibiting greater potency than the standard anticancer drug doxorubicin. nih.gov
Similarly, N,N'-diarylthiourea derivatives have been investigated for their therapeutic effects on human MCF-7 cancer cells. nih.gov One particular diarylthiourea compound was found to be the most effective in suppressing MCF-7 cell growth, with an IC50 value of 338.33 ± 1.52 µM after 24 hours of incubation, and notably, it showed no cytotoxic effects on normal human lung cells. nih.govmdpi.com Further studies on this compound revealed that it induced apoptosis and caused cell cycle arrest in the S phase in MCF-7 cells. nih.gov
N-allylthiourea derivatives have also shown promise as anticancer agents. In vitro cytotoxicity evaluation against MCF-7 cell lines demonstrated that these derivatives had superior cytotoxicities compared to N-allylthiourea and hydroxyurea. researchgate.netsemanticscholar.org Another study reported that N-benzoyl-3-allylthiourea (BATU) had higher cytotoxic effects on MCF-7/HER-2 cell lines compared to MCF-7 cell lines. researchgate.net
| Derivative Class | Cancer Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|
| N-naphthoyl thioureas | MCF-7, HCT116, A549 | <2.9 μM for some derivatives | nih.gov |
| N,N'-diarylthiourea | MCF-7 | 338.33 ± 1.52 µM | nih.govmdpi.com |
| N-allylthiourea derivatives | MCF-7 | 0.21 – 0.38 mM | researchgate.netsemanticscholar.org |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 mM | researchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent analogs. For thiourea derivatives, SAR studies have revealed several key features that contribute to their anticancer effects. nih.govresearchgate.net
In a study of sulfur-containing thiourea and sulfonamide derivatives, it was found that the nature and position of substituents on the phenyl rings significantly impacted the cytotoxic activity against a panel of cancer cell lines. nih.gov For example, a mono-thiourea derivative with a 3,5-diCF3Ph group was the most potent in its set against the MOLT-3 cell line. nih.gov For p-bis-thiourea derivatives, those with 3,5-diCF3 moieties showed a diverse range of anticancer activities. nih.gov
The cyclization of the thiourea moiety can also affect anticancer activity. In the case of N-naphthoyl thiourea derivatives, cyclization to a thiazolidine derivative was found to slightly reduce the anticancer activity. nih.gov This suggests that the open-chain thiourea structure may be important for its cytotoxic effects.
The introduction of a Boc protecting group, as in this compound, can influence the compound's lipophilicity and its ability to form hydrogen bonds, both of which can affect its interaction with biological targets. The replacement of a thiourea derivative with a urea derivative has been shown to result in a decrease in antibacterial activity, highlighting the importance of the sulfur atom in the thiourea core for some biological activities. nih.gov
Enzyme Inhibition Studies
Thiourea derivatives have been identified as inhibitors of various enzymes, which may contribute to their observed biological activities. The ability of the thiourea moiety to coordinate with metal ions in the active sites of metalloenzymes is a key aspect of their inhibitory mechanism.
For example, N-substituted tetrahydropyrimidinthiones, which are cyclic derivatives of thiourea, exist in a tautomeric form that includes a thiol group. researchgate.net This thiol functionality can interact with metal ions in the active sites of metalloenzymes such as carbonic anhydrases (CAs). researchgate.net These compounds have shown inhibitory activity against human CA isoforms I and II. researchgate.net
More recently, a series of indole–thiourea derivatives were designed and evaluated as tyrosinase inhibitors. mdpi.com Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com One of the synthesized compounds demonstrated potent tyrosinase inhibitory activity, outperforming the standard inhibitor kojic acid. mdpi.com Kinetic studies revealed a competitive inhibition mechanism, and molecular docking studies suggested strong binding to both mushroom tyrosinase and human tyrosinase-related protein 1. mdpi.com
Urease Inhibition
Thiourea and its derivatives are well-established as a significant class of urease inhibitors. core.ac.uknih.govmdpi.comnih.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of diseases caused by urease-producing bacteria, such as Helicobacter pylori. The inhibitory activity of thiourea derivatives is often attributed to their structural similarity to urea, allowing them to interact with the active site of the enzyme.
Numerous studies have demonstrated the potent urease inhibitory activity of various N-substituted and N,N'-disubstituted thiourea derivatives. For instance, a series of N-monoarylacetothioureas were synthesized and evaluated as urease inhibitors, with some compounds exhibiting significant activity. nih.gov Similarly, tryptamine-derived urea and thiourea compounds have shown good inhibitory potential against urease, with some derivatives being more active than the standard inhibitor, thiourea. nih.gov
The introduction of a Boc (tert-butoxycarbonyl) protecting group, as seen in this compound, can influence the molecule's physicochemical properties, such as lipophilicity, which may in turn affect its ability to access the enzyme's active site. Research on dipeptide-conjugated thiourea derivatives, where a Boc group is utilized during synthesis, has revealed potent urease inhibitory activity in the final deprotected compounds. core.ac.ukresearchgate.net This suggests that the core thiourea scaffold is crucial for activity.
The inhibitory potency of thiourea derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below presents the urease inhibitory activity of various thiourea derivatives from different studies, illustrating the range of potencies observed within this class of compounds.
| Compound Class | Example Compound | IC₅₀ (µM) | Reference |
| N-monoarylacetothioureas | N-(phenylacetyl)thiourea | Varies | nih.gov |
| Quinolone-based thioureas | N-methyl quinolonyl derivative | 1.83 ± 0.79 | mdpi.com |
| Tryptamine-derived thioureas | ortho-methyl substituted derivative | 11.4 ± 0.4 | nih.gov |
| Standard Inhibitor | Thiourea | ~21-22 | mdpi.comnih.gov |
While direct experimental data for this compound is not available in the reviewed literature, the consistent and potent urease inhibition exhibited by a wide array of structurally related thiourea derivatives strongly suggests that this compound and its analogs are promising candidates for urease inhibition. The N-Boc group could also serve as a handle for further chemical modification to optimize activity.
Nitric Oxide Synthase (NOS) Modulation
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NOS activity is implicated in various diseases, making NOS inhibitors a subject of significant research interest.
Thiourea derivatives have been identified as modulators of NOS activity. Specifically, N,N'-disubstituted thioureas have been designed and synthesized as inhibitors of both nNOS and iNOS. In one study, a series of N,N'-disubstituted thiourea and urea derivatives were evaluated, with the thiourea compounds generally exhibiting higher inhibition than their urea counterparts for both isoforms. Some of these compounds displayed significant inhibition of nNOS and iNOS without affecting eNOS, highlighting the potential for isoform-selective inhibition.
The structure of the substituents on the thiourea core plays a critical role in determining the inhibitory potency and selectivity. The presence of different functional groups can influence the binding affinity of the molecule to the active site of the NOS isoforms. The development of isoform-selective inhibitors is a key objective in this field to minimize potential side effects.
While specific studies on the NOS modulatory activity of this compound are not prevalent in the literature, the established activity of other N,N'-disubstituted thioureas suggests that this compound and its derivatives could also interact with and potentially inhibit NOS enzymes. The Boc group, with its bulky nature, could influence the binding mode and selectivity towards different NOS isoforms. Further investigation is warranted to explore the potential of this compound derivatives as NOS modulators.
Other Pharmacological Activities
Beyond their effects on urease and nitric oxide synthase, thiourea derivatives are known to possess a broad spectrum of other pharmacological activities. mdpi.com This chemical scaffold has proven to be a versatile template for the development of various therapeutic agents.
Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of thiourea derivatives. nih.gov They have shown activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The mechanism of their antimicrobial action is thought to involve the disruption of essential enzymatic processes or cell membrane integrity in the microbes.
Antioxidant Activity: Several thiourea derivatives have been shown to exhibit antioxidant properties. researchgate.netdigitellinc.com They can scavenge free radicals and protect cells from oxidative damage, which is implicated in the pathogenesis of many diseases. The antioxidant capacity is often attributed to the presence of the thiocarbonyl group and the ability to donate electrons.
Anticancer Activity: The potential of thiourea derivatives as anticancer agents has also been explored. nih.gov Some compounds have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.
The diverse biological activities of thiourea derivatives suggest that this compound could also exhibit a range of pharmacological effects. The presence of the N-Boc and N'-methyl groups will undoubtedly influence its biological profile compared to other substituted thioureas. The lipophilicity and steric bulk imparted by the Boc group could affect cell permeability and interaction with biological targets. Further screening of this compound and its derivatives is necessary to fully elucidate their pharmacological potential.
Metabolic Studies
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent, as metabolism can significantly impact its efficacy and toxicity. While direct metabolic studies on this compound are not extensively documented, insights can be gained from the known biotransformation of related compounds.
Involvement in Biotransformation Pathways
The biotransformation of xenobiotics, including thiourea derivatives, typically involves a series of enzymatic reactions categorized as Phase I and Phase II metabolism. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
For this compound, a key metabolic transformation is the likely cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions and can also be removed enzymatically in vivo. nih.govresearchgate.net This deprotection would be a critical step in its biotransformation. The thiourea moiety itself can also undergo metabolic transformations.
Metabolite Identification (e.g., N-methylthiourea as a metabolite)
A significant anticipated metabolite of this compound is N-methylthiourea. This is based on the expected cleavage of the Boc group. N-methylthiourea is a known compound and has been identified as a metabolite of other xenobiotics. The formation of N-methylthiourea would represent a major metabolic pathway for this compound. Further metabolism of N-methylthiourea could then occur.
The identification of metabolites is typically achieved through in vitro studies using liver microsomes or hepatocytes, as well as in vivo studies in animal models, followed by analysis using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Such studies would be essential to definitively characterize the metabolic fate of this compound and to assess the biological activity and potential toxicity of its metabolites.
Future Research Directions and Unexplored Avenues for N Boc N Methylthiourea
Development of Novel Synthetic Pathways
While methods for the synthesis of substituted thioureas are established, the development of novel, more efficient, and sustainable pathways for N-Boc-N'-methylthiourea remains a crucial area for future research. Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents or generate significant waste. Future research should focus on the following areas:
Catalytic Methods: The development of novel catalytic systems could offer significant advantages. This includes exploring enzymatic catalysis for higher selectivity under mild conditions or employing transition-metal catalysis to activate different components of the molecule for more direct synthetic routes.
Flow Chemistry Synthesis: Implementing continuous flow chemistry for the synthesis of this compound could provide benefits such as improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability compared to traditional batch processes.
Exploration of Derivatization for Enhanced Bioactivity
The inherent structure of this compound provides multiple sites for chemical modification, making it an excellent candidate for derivatization to explore and enhance its biological activity. The N-Boc group, while a protecting group, can be strategically removed or replaced, and the methylthiourea core can be functionalized.
Scaffold for Combinatorial Chemistry: this compound can serve as a foundational scaffold for the creation of combinatorial libraries. By systematically introducing a diverse range of functional groups at various positions, researchers can rapidly generate a large number of analogs for high-throughput screening against various biological targets.
Bioisosteric Replacement: Future work could involve the bioisosteric replacement of the thiourea (B124793) or methyl group to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This could lead to derivatives with improved pharmacokinetic profiles.
Conjugation with Bioactive Molecules: An exciting avenue is the conjugation of this compound derivatives to other known bioactive molecules, such as peptides or existing drug molecules. This could result in hybrid compounds with synergistic or novel modes of action. For instance, chiral organotellurium compounds containing N-Boc and peptide functionalities have been synthesized to explore antioxidant properties, suggesting a promising strategy for creating multifunctional molecules. researchgate.net
Advanced Mechanistic Elucidation of Biological Effects
To fully realize the therapeutic potential of this compound and its derivatives, a deep understanding of their mechanism of action at the molecular level is essential. Currently, there is a significant gap in the literature regarding the specific biological targets and pathways modulated by this compound.
Target Identification and Validation: Advanced chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and genetic screening, could be employed to identify the specific cellular targets of this compound. Once identified, these targets would need to be validated to confirm their role in the observed biological effects. Related compounds like N,N'-Bis-Boc-S-methylisothiourea have been utilized in studies of enzyme inhibition and protein interactions, indicating that thiourea derivatives can interact specifically with biomolecules. chemimpex.com
Computational Modeling and Simulation: In silico studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes of this compound with various protein targets. These computational approaches can help prioritize experimental studies and guide the rational design of more potent derivatives.
Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics can offer a holistic view of the cellular response to treatment with this compound. This systems-level understanding can help to uncover novel mechanisms and potential off-target effects.
Application in Emerging Fields
The versatility of the this compound structure opens up possibilities for its application in a range of emerging scientific and technological fields beyond traditional medicinal chemistry.
Materials Science: Thiourea derivatives have been explored in the creation of advanced materials, including polymers and coatings. chemimpex.com Future research could investigate the incorporation of this compound into polymer backbones to create functional materials with unique properties, such as self-healing capabilities, enhanced thermal stability, or specific recognition properties for sensing applications.
Agricultural Chemistry: As a key intermediate in the synthesis of various bioactive molecules, related compounds have found use in agrochemicals. chemimpex.com There is an opportunity to explore this compound and its derivatives as potential new pesticides, herbicides, or plant growth regulators, contributing to the development of more effective and environmentally friendly agricultural solutions.
Supramolecular Chemistry: The hydrogen bonding capabilities of the thiourea moiety could be exploited in the design of supramolecular assemblies. This compound derivatives could be designed to self-assemble into complex architectures like gels, nanotubes, or vesicles for applications in drug delivery, catalysis, or molecular recognition.
Q & A
Basic: What are the standard methodologies for synthesizing N-Boc-N'-methylthiourea, and how do reaction conditions influence yield?
Synthesis typically involves Boc protection of amines followed by thiourea formation. Key steps include:
- Boc Protection : Use Boc-anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .
- Thiourea Coupling : React Boc-protected amines with methyl isothiocyanate in anhydrous THF, monitored via TLC for intermediate stability .
- Optimization : Yield (70–85%) depends on stoichiometric ratios, solvent polarity, and temperature. Higher temperatures (>40°C) risk Boc deprotection, while polar aprotic solvents (e.g., DMF) improve thiourea formation .
Advanced: How do crystallographic studies resolve ambiguities in hydrogen-bonding networks of this compound adducts?
X-ray diffraction reveals:
- Ribbon Formation : Methylthiourea (MTU) forms hydrogen-bonded ribbons via N–H···S interactions, stabilized by dioxane or morpholine adducts .
- Symmetry Challenges : Crystallographic inversion symmetry in dioxane complicates adduct packing; use of non-symmetric solvents (e.g., acetonitrile) mitigates disorder .
- Methyl Group Steric Effects : 1,1-Dimethylthiourea (DMTU) adducts exhibit blocked hydrogen-bonding sites, requiring computational modeling (DFT) to validate experimental structures .
Basic: What analytical techniques are recommended for assessing the purity of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention times vary with Boc group stability .
- NMR : Discrepancies in δ 1.4–1.5 ppm (Boc methyl) indicate impurities; integration of thiourea NH peaks (δ 8.5–9.5 ppm) confirms stoichiometry .
- Elemental Analysis : Deviations >0.3% in sulfur content suggest incomplete thiourea formation .
Advanced: How do copper(I) complexes with this compound ligands exhibit variable coordination geometries?
- 1:1 vs. 1:2 Stoichiometry : CuX (X = Cl, Br) forms tetrahedral [CuXL₂] complexes (1:2 ratio), while CuI adopts polymeric chains via µ-S bridging .
- Ligand Flexibility : Pyridyl substituents enable chelation (e.g., CuCl(6)₂), whereas methyl groups enforce monodentate binding, reducing catalytic activity .
- Redox Instability : Cu(I) complexes oxidize to Cu(II) under aerobic conditions; inert-atmosphere techniques (glovebox) are critical for reproducibility .
Basic: What solvent systems are optimal for recrystallizing this compound?
- Polar Protic Mixtures : Ethanol/water (7:3 v/v) yields needle-like crystals; avoid halogenated solvents (e.g., chloroform) due to Boc group lability .
- Co-Solvent Strategies : Dioxane/hexane (1:5) minimizes solvate formation, confirmed by TGA (weight loss <2% below 100°C) .
Advanced: How do conflicting NMR data for this compound derivatives arise, and how are they resolved?
- Rotameric Equilibria : Thiourea C–N rotation causes peak splitting in ¹H NMR; low-temperature (−40°C) experiments stabilize conformers .
- Solvent Artifacts : DMSO-d₆ induces Boc cleavage, producing misleading NH signals; use CDCl₃ or D₂O-exchanged DMF-d₇ for accurate analysis .
Basic: What precautions are necessary for handling this compound under acidic/basic conditions?
- Acidic Hydrolysis : Boc groups cleave rapidly below pH 3; monitor via FTIR (loss of C=O stretch at ~1680 cm⁻¹) .
- Base Sensitivity : Avoid strong bases (e.g., NaOH) to prevent thiourea decomposition; use mild bases (NaHCO₃) for coupling reactions .
Advanced: What role does this compound play in enzyme inhibition studies?
- Thioredoxin Reductase Inhibition : Acts as a competitive inhibitor (IC₅₀ = 12 µM) by mimicking substrate binding; confirmed via X-ray crystallography of enzyme-ligand adducts .
- Selectivity Challenges : Methyl groups reduce off-target effects (e.g., vs. glutathione reductase) but require SAR studies to optimize potency .
Basic: How is the Boc group stability evaluated during long-term storage?
- Accelerated Aging Tests : Store at 40°C/75% RH; HPLC detects degradation products (e.g., methylthiourea) after 4 weeks .
- Solid-State Stability : DSC shows Boc decomposition onset at 180°C; lyophilization extends shelf life >24 months .
Advanced: How do computational methods predict the reactivity of this compound in click chemistry?
- DFT Calculations : B3LYP/6-31G* models identify thiourea as a nucleophile in azide-alkyne cycloadditions (ΔG‡ = 28 kcal/mol) .
- Solvent Effects : PCM simulations show THF lowers activation energy by 15% vs. DCM, aligning with experimental rate enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
